5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties.Scientific Research Applications
Synthesis and Antimicrobial Activities
1,2,4-Triazole derivatives, including those related to the 1,2,4-oxadiazole framework, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate to good activity against various microorganisms, indicating the potential for development as antimicrobial agents (Bektaş et al., 2007).
Anticancer Research
Several studies have focused on the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds with a 1,2,4-oxadiazole nucleus have been shown to exhibit cytotoxic activity against human tumor cell lines, suggesting their utility in anticancer drug development (Liszkiewicz et al., 2003). Another study highlighted the design, synthesis, and evaluation of 1,2,4-oxadiazole derivatives as anticancer agents, demonstrating promising activity against several cancer cell lines (Yakantham et al., 2019).
Photochemical Synthesis
Research has also explored the photochemical synthesis of 1,2,4-oxadiazoles, including methodologies for creating fluorinated heterocyclic compounds. This approach facilitates the development of compounds with potential applications in materials science and as intermediates in organic synthesis (Buscemi et al., 2001).
Energetic Materials
The synthesis and characterization of 1,2,4-oxadiazole derivatives have been explored for applications in energetic materials. Studies have shown the potential of these compounds to form energetic salts with high heat of detonation, indicating their utility in propellants and explosives (Cao et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding how to safely handle, store, and dispose of the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions it could be used in.
properties
IUPAC Name |
5-(methoxymethyl)-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-8-2-3-6-4(5)7-9-3/h2H2,1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUORMCQSPGAQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679566 |
Source
|
Record name | 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine | |
CAS RN |
1243250-15-8 |
Source
|
Record name | 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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